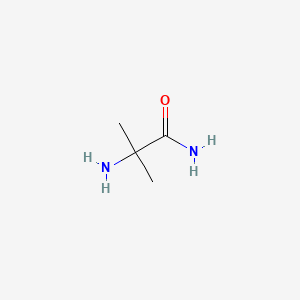

2-Amino-2-methylpropanamide

Descripción

Contextualization within Amide and Amino Acid Derivative Chemistry

The chemical identity of 2-amino-2-methylpropanamide (B190125) is best understood by examining its constituent functional groups: the amide and the α,α-disubstituted α-amino acid framework.

Amides are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a nitrogen atom. wikipedia.orglibretexts.org They can be considered derivatives of carboxylic acids where the hydroxyl (-OH) group has been replaced by an amino group (-NR₂). wikipedia.orglumenlearning.com This amide linkage is of fundamental importance in biochemistry, as it forms the peptide bonds that link amino acids together to create proteins. lumenlearning.comlibretexts.org The amide functional group is generally stable and less reactive towards nucleophilic substitution than other carboxylic acid derivatives, a stability that is crucial for maintaining protein structures in aqueous biological environments. wikipedia.org Amides are typically synthesized by reacting a carboxylic acid derivative, such as an acid chloride or anhydride, with an amine or ammonia. libretexts.org

This compound is a derivative of the simplest α-amino acid, glycine (B1666218), where the two hydrogen atoms on the α-carbon are replaced by two methyl groups. This gem-dimethyl substitution is a key structural feature. It is also a derivative of the amino acid alanine, specifically 2-methylalaninamide. nih.gov As an amino acid derivative, it contains both an amino group (-NH₂) and a carbonyl group, but in the form of a primary amide (-CONH₂). libretexts.orgnih.gov The presence of the two methyl groups on the alpha-carbon sterically hinders the molecule and influences its conformational properties. While typical amide bonds in peptides are planar to maximize π-orbital overlap, significant substitution can introduce strain and lead to non-planar, or "tilted," amide conformations, a phenomenon studied in derivatives of other amino acids like aziridine-containing peptides. nih.gov

Significance as a Foundational Chemical Entity in Specialized Synthesis

The unique structure of this compound makes it a valuable foundational entity, or building block, in specialized organic synthesis. Its sterically hindered α,α-disubstituted amino acid structure is particularly useful for constructing larger, more complex molecules with specific three-dimensional shapes and properties.

One notable application is in the synthesis of novel therapeutic agents. For instance, this compound serves as a useful building block in the creation of mercaptobenzamides, which have been investigated for their potential as HIV inactivators that target the nucleocapsid protein 7 (NCp7). chemicalbook.com The incorporation of the gem-dimethyl moiety can impart conformational rigidity to the final molecule, which can be crucial for precise binding to a biological target.

The utility of the closely related structural unit, 2-bromo-2-methylpropanamide (B1266605), in multi-step syntheses further highlights the importance of this chemical framework in building complex intermediates for pharmacologically active compounds. orgsyn.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 16252-90-7 | nih.govchemicalbook.com |

| Molecular Formula | C₄H₁₀N₂O | nih.gov |

| Molecular Weight | 102.14 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 2-methylalaninamide, 2-Amino-2-methylpropionamide | nih.gov |

| Hydrogen Bond Donor Count | 2 | guidechem.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

| Topological Polar Surface Area | 69.1 Ų | nih.govguidechem.com |

Overview of Contemporary Research Trajectories

The structural motif of this compound is present in a variety of molecules at the forefront of modern chemical and pharmacological research. While the simple amide itself is a building block, its derivatives are being actively investigated as modulators of complex biological pathways.

A significant area of research is in the development of Selective Androgen Receptor Modulators (SARMs). The SARM known as Ostarine (or GTX-024) incorporates a closely related 2-hydroxy-2-methylpropanamide (B79247) core structure. acs.org SARMs are designed to selectively target androgen receptors in specific tissues, with the goal of promoting beneficial anabolic effects (like muscle growth) while minimizing the undesirable side effects associated with traditional anabolic steroids. acs.org The specific chemical structure of these agents is key to their selective activity.

Furthermore, derivatives containing the 2-hydroxy-2-methylpropanamide scaffold are being explored as allosteric modulators for G-protein coupled receptors (GPCRs). For example, GSK2239633A, a negative allosteric modulator of CC-chemokine receptor type 4 (CCR4), features this structural unit. nih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, allowing for a more nuanced regulation of receptor activity, which is a promising strategy for drug design. nih.gov

The versatility of the propanamide structure is also evident in research into HIV inhibitors, where it has been incorporated into novel piperazinone phenylalanine derivatives designed to act as HIV-1 capsid modulators. mdpi.com These research trajectories underscore the importance of the this compound framework as a key component in the rational design of sophisticated and highly specific bioactive molecules.

Structure

2D Structure

Propiedades

IUPAC Name |

2-amino-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-4(2,6)3(5)7/h6H2,1-2H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOBGZDFMKCKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes and Mechanistic Investigations

The foundational methods for the synthesis and modification of 2-Amino-2-methylpropanamide (B190125) largely rely on well-understood reaction classes in organic chemistry. These include the formation of the amide bond from the corresponding carboxylic acid and the substitution of leaving groups at the α-position.

The most direct route to this compound involves the amidation of its parent amino acid, 2-amino-2-methylpropanoic acid. This transformation is a cornerstone of peptide synthesis and can be achieved through various coupling reagents. While direct amidation of unprotected amino acids can be challenging due to the competing reactivity of the amino and carboxyl groups, methods utilizing Lewis acids or other activating agents can facilitate this conversion. For instance, the use of boron-based Lewis acids has been shown to be effective for the direct synthesis of α-amino amides from unprotected amino acids. nih.gov

Acylation, a process of introducing an acyl group, is a key reaction for the functionalization of the amino group in this compound. This nucleophilic acyl substitution reaction typically proceeds through an addition-elimination mechanism where a nucleophile, in this case, the amino group, attacks the carbonyl carbon of an acylating agent. masterorganicchemistry.com

| Reaction Type | Starting Material | Reagents | Product | Key Features |

|---|---|---|---|---|

| Amidation | 2-amino-2-methylpropanoic acid | Ammonia, Coupling Agents (e.g., DCC, EDC), Lewis Acids | This compound | Direct formation of the amide bond. |

| Acylation | This compound | Acyl Halides, Anhydrides | N-acyl-2-amino-2-methylpropanamide | Functionalization of the primary amine. |

Nucleophilic substitution reactions provide a versatile avenue for the synthesis of this compound derivatives. These reactions involve the displacement of a leaving group by a nucleophile. The two primary mechanisms for nucleophilic substitution are the S(_N)1 and S(_N)2 pathways. The S(_N)2 reaction is a single-step concerted process, while the S(_N)1 reaction proceeds through a carbocation intermediate. wikipedia.orglibretexts.org

For the synthesis of this compound derivatives, a common substrate would be a 2-halo-2-methylpropanamide. The tertiary nature of the α-carbon in this substrate would typically favor an S(_N)1 mechanism due to the stability of the resulting tertiary carbocation. However, the specific reaction conditions and the nature of the nucleophile can influence the operative pathway. youtube.com

| Mechanism | Substrate | Key Characteristic | Stereochemical Outcome |

|---|---|---|---|

| S(_N)1 | Tertiary Halide (e.g., 2-bromo-2-methylpropanamide) | Carbocation intermediate | Racemization |

| S(_N)2 | Primary or Secondary Halide | Concerted, backside attack | Inversion of configuration |

As this compound possesses a chiral center (when substituted at the nitrogen or amide), the development of stereoselective synthetic methods is crucial for accessing enantiomerically pure forms. Enantioselective synthesis of amino acids and their derivatives has been a significant area of research. researchgate.net Strategies often involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. For instance, the asymmetric synthesis of α-amino acids can be achieved through the alkylation of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral tridentate ligand. baranlab.org Such methodologies could potentially be adapted for the stereocontrolled synthesis of derivatives of this compound.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials, offer an efficient and atom-economical approach to complex molecules. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that are particularly relevant to the synthesis of peptide-like structures. thieme-connect.deresearchgate.netnih.govnih.govgacariyalur.ac.in

The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. researchgate.netnih.govgacariyalur.ac.in Utilizing 2-amino-2-methylpropanoic acid as the bifunctional amino and carboxylic acid component in a Ugi-like reaction (a 5-center-4-component reaction) can lead to the formation of 1,1'-iminodicarboxylic acid derivatives. nih.gov

The Passerini three-component reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. thieme-connect.denih.govrsc.org This reaction could be employed to synthesize derivatives of this compound by using a suitably protected 2-amino-2-methylpropanoic acid derivative as the carboxylic acid component.

| Reaction | Components | Product Type | Potential Application for this compound |

|---|---|---|---|

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide | Synthesis of peptide-like structures using 2-amino-2-methylpropanoic acid as the amino acid component. |

| Passerini Reaction | Carbonyl Compound, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide | Synthesis of derivatives by using a protected 2-amino-2-methylpropanoic acid. |

Novel Catalytic Systems in Synthetic Transformations

The development of new catalytic systems is continuously pushing the boundaries of synthetic organic chemistry, offering milder reaction conditions, higher selectivity, and improved sustainability.

In recent years, there has been a significant shift towards the use of metal-free catalytic systems to avoid the cost, toxicity, and environmental concerns associated with many transition metals. nih.gov Metal-free approaches for C-H bond functionalization are particularly attractive for the direct modification of organic molecules. nih.govnih.gov For a molecule like this compound, metal-free catalysis could enable the selective functionalization of C-H bonds, for example, at the methyl groups, without the need for pre-functionalization. Metal-free catalysts, such as functionalized carbon nanospheres, have been developed for selective C-N bond formation, a reaction type that could be relevant for the synthesis or modification of this compound.

Organocatalytic Systems in Amide Formation

The synthesis of amides from carboxylic acids and amines is a cornerstone of organic chemistry. While traditional methods often rely on stoichiometric coupling reagents or metal-based catalysts, organocatalysis has emerged as a powerful alternative, utilizing small organic molecules to promote chemical transformations. researchgate.netmdpi.comnih.gov These catalysts, which can include amino acids, peptides, and other small molecules, offer advantages such as lower toxicity, stability in air and water, and the ability to perform reactions under mild conditions. researchgate.net

In the context of forming this compound, the primary challenge lies in the steric hindrance of the parent amino acid, 2-amino-2-methylpropanoic acid (also known as α-aminoisobutyric acid or Aib). The presence of two methyl groups on the α-carbon sterically shields the carboxylic acid group, making nucleophilic attack by an amine more difficult compared to sterically unhindered amino acids. rsc.org

While specific literature detailing the use of organocatalysts for the direct primary amidation of Aib is limited, general principles of organocatalytic amide formation can be applied. Bifunctional organocatalysts, which possess both an acidic and a basic site, are particularly relevant. researchgate.netresearchgate.net For instance, an amino acid-derived catalyst could activate the carboxylic acid of Aib through its basic site while simultaneously delivering the amine nucleophile via its acidic site, mimicking an enzymatic process. The rigid structure of certain organocatalysts, like those derived from proline, can create a well-defined transition state that facilitates the reaction despite steric challenges. researchgate.net

Synergistic catalysis, where two different organocatalysts work in concert, represents another promising strategy. mdpi.com One catalyst could activate the Aib carboxylic acid, for example, by forming a highly reactive acyl intermediate, while a second catalyst activates the amine nucleophile. This dual activation could overcome the high energy barrier associated with the amidation of hindered substrates. Boron-based organocatalysts, such as arylboronic acids and borate (B1201080) esters, have also been shown to be effective for direct amidation reactions, proceeding through the formation of acylboronate intermediates. researchgate.netresearchgate.netnih.gov These Lewis acidic catalysts can effectively activate the carboxylic acid group toward nucleophilic attack.

Optimization of Reaction Conditions and Yield Enhancement in Preparative Chemistry

Optimizing reaction conditions is critical for enhancing the yield of this compound, particularly given the steric hindrance of its precursor, 2-amino-2-methylpropanoic acid (Aib). Key parameters that require careful tuning include the choice of coupling agent or catalyst, solvent, temperature, and reaction time.

Catalyst and Reagent Selection: For sterically hindered substrates like Aib, standard peptide coupling reagents may result in low yields. rsc.org More potent activating agents or catalysts are often necessary. Lewis acid catalysts, such as those based on titanium (e.g., Ti(OiPr)₄, TiF₄) or boron (e.g., B(OCH₂CF₃)₃), have proven effective for the direct amidation of unprotected amino acids, including challenging ones. researchgate.netnih.govrsc.org For instance, B(OCH₂CF₃)₃ has been identified as a catalyst of choice for less reactive amino acids. researchgate.net Alternatively, forming a more reactive intermediate, such as an acyl fluoride (B91410), in situ using reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate) can significantly improve coupling efficiency with hindered substrates. rsc.org

Solvent and Temperature: The choice of solvent is crucial for both solubility and facilitating the reaction, which often involves the removal of water as a byproduct. High-boiling point, non-polar aprotic solvents like toluene (B28343) or xylene are commonly used with a Dean-Stark apparatus to drive the equilibrium towards product formation. nih.govrsc.org However, reactions at elevated temperatures can increase the risk of side reactions or racemization if chiral centers are present. For the synthesis of achiral this compound, higher temperatures (e.g., 80-140 °C) can be employed to overcome the activation energy barrier imposed by steric hindrance. rsc.orgrsc.org One study found that a protocol using an acyl fluoride intermediate at 80 °C was efficient for coupling hindered substrates. rsc.org

Reaction Time and Stoichiometry: Due to the slow reaction rates associated with hindered substrates, extended reaction times (e.g., 12-24 hours) are often required to achieve high conversion. rsc.orgrsc.org Monitoring the reaction progress via techniques like HPLC or TLC is essential to determine the optimal reaction time. Adjusting the stoichiometry of the reactants can also enhance yield. Using a slight excess of the carboxylic acid component (e.g., 1.1 to 1.3 equivalents) is a common strategy to ensure the complete consumption of the amine. rsc.orgrsc.org

The table below summarizes various conditions reported for the amidation of sterically hindered or challenging amino acids, which can serve as a starting point for optimizing the synthesis of this compound.

| Catalyst / Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Key Feature | Reference |

|---|---|---|---|---|---|

| TiF₄ (5-10 mol%) | Toluene (reflux) | ~111 | 12-24 | Direct amidation of aliphatic and aromatic acids. | rsc.org |

| B(OCH₂CF₃)₃ (catalytic) | TAME / Toluene | 86-111 | Not Specified | Effective for protecting-group-free amidation of less reactive amino acids. | researchgate.netnih.gov |

| BTFFH / DIPEA | CH₂Cl₂ | 80 | 12-24 | Forms acyl fluoride intermediate; good for hindered acids and amines. | rsc.org |

| DIC / HOBt / DMAP | DMA / DCM (1:1) | Not Specified | 3 | Effective for solid-phase synthesis with hindered amino acids. | researchgate.net |

Chemical Reactivity and Mechanistic Elucidation

Oxidation and Reduction Pathways of the Amide and Amino Functionalities

The oxidation and reduction of 2-amino-2-methylpropanamide (B190125) involve transformations at both the amino and amide moieties. An organic compound is considered oxidized if the reaction increases its number of bonds to heteroatoms or decreases its number of carbon-hydrogen bonds. Conversely, a reduction results in a decrease in carbon-heteroatom bonds or an increase in carbon-hydrogen bonds. libretexts.org

Oxidation:

The primary amino group of this compound can be oxidized to form nitroso or nitro derivatives. This transformation typically requires the use of oxidizing agents like hydrogen peroxide or potassium permanganate. The specific product formed often depends on the reaction conditions, such as the strength of the oxidizing agent, temperature, and pH.

In some cases, the presence of two methyl groups on the α-carbon can lead to restricted oxidative degradation of metal complexes of the compound. google.com This is due to the steric and conformational hindrance provided by the methyl groups. google.com

Reduction:

The amide functionality of this compound can be reduced to a primary amine. This reduction is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction converts the carbonyl group of the amide into a methylene (B1212753) group, yielding 2-amino-2-methylpropan-1-amine.

The following table summarizes the primary oxidation and reduction pathways for this compound:

| Functional Group | Reaction | Reagent Examples | Product Type |

| Amino (-NH₂) | Oxidation | Hydrogen Peroxide, Potassium Permanganate | Nitroso, Nitro |

| Amide (-CONH₂) | Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |

Investigation of Substitution Reactions at Various Molecular Sites

Substitution reactions of this compound can occur at the amino group, the amide nitrogen, and potentially the α-carbon under specific conditions.

N-Substitution of the Amino Group : The primary amino group is nucleophilic and can readily undergo substitution reactions. Common reactions include alkylation with alkyl halides and acylation with acyl chlorides or anhydrides in the presence of a base. These reactions lead to the formation of secondary or tertiary amines and N-acylated derivatives, respectively. The steric hindrance from the adjacent gem-dimethyl groups can influence the rate of these reactions.

Substitution at the Amide Nitrogen : While less reactive than the primary amino group, the amide nitrogen can also participate in substitution reactions, though this typically requires harsher conditions.

Substitution at the α-Carbon : Direct substitution at the α-carbon is challenging due to the lack of a suitable leaving group and the steric hindrance from the two methyl groups. However, related α-haloamides can undergo nucleophilic substitution. nih.gov For instance, 2-bromo-2-methylpropanamide (B1266605), a structurally similar compound, reacts with various nucleophiles to replace the bromine atom. orgsyn.org The reaction of 2-bromo-N-cyclohexyl-2-methylpropanamide with 1-cyclopentylpiperazine (B42781) can yield either the direct substitution product or a rearranged product, depending on the reaction conditions. nih.gov

The table below outlines potential substitution reactions for this compound:

| Reaction Site | Reaction Type | Reagents | Product Type |

| Amino Group | Alkylation | Alkyl Halides | Secondary/Tertiary Amines |

| Amino Group | Acylation | Acyl Chlorides, Anhydrides | N-Acylated Amides |

Hydrolytic Stability and Degradation Mechanism Studies

The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of 2-amino-2-methylpropanoic acid and ammonia. smolecule.com The rate of hydrolysis is influenced by pH and temperature. Generally, amide hydrolysis is slower than ester hydrolysis.

The steric hindrance provided by the two methyl groups at the α-carbon is expected to decrease the rate of hydrolysis compared to less substituted amides. This is because the bulky methyl groups can impede the approach of the nucleophile (hydroxide or water) to the carbonyl carbon. For a related compound, 2-amino-N-(tert-butyl)-2-methylpropanamide, it is noted that its stability can be affected by pH, with potential for hydrolysis under strongly acidic or basic conditions. vulcanchem.com

Studies on related α-haloamides, such as 2-bromo-2-methylpropanamides, have shown that they can undergo hydrolysis. psu.edu For instance, acidic hydrolysis of certain spiro-oxazolidinones derived from 2-bromo-2-methylpropanamides yields α-aminoester amides. psu.edu

Reactivity Profiling in Complex Chemical Environments

In complex environments, such as biological media or multi-component chemical mixtures, the reactivity of this compound will be influenced by the presence of other reactive species. The primary amino group can interact with various electrophiles, while the amide group can participate in hydrogen bonding.

In a study involving the structurally related 2-amino-2-methyl-1-propanol (B13486), alkylation of RNA oligonucleotides was observed in strongly acidic environments. researchgate.net This suggests that under certain conditions, the amino group of this compound could potentially react with biological macromolecules.

The presence of metal ions can also influence its reactivity. The amino and amide groups can act as ligands, coordinating with metal centers to form complexes. bohrium.com The steric hindrance from the gem-dimethyl groups can play a role in the geometry and stability of these complexes. google.com

Derivatization Strategies and Analog Development

Synthesis of Substituted Amide and Amino Derivatives

The primary amine and amide functionalities of 2-amino-2-methylpropanamide (B190125) are readily amenable to substitution, providing a straightforward route to a wide array of derivatives.

The amino group can be acylated to form a variety of substituted amides. For instance, N-(5-amino-2-fluorophenyl)-2-methylpropanamide is synthesized by the acylation of 5-amino-2-fluorobenzene with 2-methylpropanoyl chloride in the presence of a base like triethylamine. This reaction is typically performed in an organic solvent at low temperatures to control reactivity and maximize yield. The resulting derivatives can undergo further reactions, such as oxidation of the amino group to a nitro functionality or nucleophilic aromatic substitution of the fluorine atom.

Similarly, the amide nitrogen can be substituted. One-pot methods have been developed for the synthesis of N-substituted derivatives, although in some cases, these derivatives may not yield the desired products under certain reaction conditions. rsc.org For example, while the reduction of primary amides can lead to β-amino alcohols, the corresponding N-substituted derivatives may fail to produce these products. rsc.org The synthesis of 2-methylpropanamide and benzamide (B126) derivatives of carboxyterfenadine has been achieved through nucleophilic substitution at the carboxylic acid moiety of the starting material. researchgate.net

The Smiles rearrangement represents another powerful tool for creating amino-substituted derivatives. This intramolecular nucleophilic aromatic substitution has been successfully used to synthesize 5-amino-substituted Current time information in Bangalore, IN.benzothieno[2,3-b]pyridines from 2-aryloxy-2-methylpropanamide precursors. researchgate.net

The following table summarizes various synthetic methods for creating substituted amide and amino derivatives of this compound and related structures.

| Derivative Type | Synthetic Method | Starting Materials | Key Reagents | Reference |

| N-Substituted Amide | Acylation | 5-amino-2-fluorobenzene | 2-methylpropanoyl chloride, triethylamine | |

| N-Substituted Amide | Nucleophilic Substitution | Carboxyterfenadine | 2-methylpropanamide or benzamide | researchgate.net |

| Amino-Substituted Heterocycle | Smiles Rearrangement | 2-Aryloxy-2-methylpropanamide | Base | researchgate.net |

| N-Methylpropanamide | Amidation | L-Alanine methyl ester hydrochloride | Methylamine |

Formation of Macrocyclic and Heterocyclic Structures Incorporating the Propanamide Moiety

The this compound unit can be incorporated into larger, more complex molecular architectures, such as macrocycles and heterocycles. These structures are of significant interest in areas like host-guest chemistry, catalysis, and the development of peptidomimetics.

Macrocyclic compounds containing the this compound moiety have been synthesized for various applications. For example, macrocyclic tetraamido ligands can be prepared from protected this compound derivatives. epo.org The synthesis of macrocycles containing amino acids often involves a multi-step process, including the formation of monomers that are then dimerized under acidic conditions to form the final macrocyclic structure. tcu.edu The synthesis of nitrogen-containing macrocycles can be achieved through the reduction of imine bonds in a polyimine macrocycle or by direct carbon-nitrogen bond formation. mdpi.com

The propanamide backbone is also a key component in the synthesis of various heterocyclic systems. For example, 2-amino-2-alkyl(aryl)propanenitriles, which are structurally related to this compound, are valuable precursors for the synthesis of imidazoles, oxazoles, and other heterocycles. arkat-usa.org The synthesis of 5-amino-4-carbomethoxy-2-methylbenzothienopyridine, a potential pseudopeptide scaffold, utilizes 2-bromo-2-methylpropanamide (B1266605) in a Smiles rearrangement. nih.gov Furthermore, amino acids are widely used as starting materials for the synthesis of fused heterocyclic systems like triazinoquinazolinones and triazepinoquinazolinones. nih.gov Iron-catalyzed cyclization reactions of 2-azido-N,N-diarylmethyl-2-methylpropanamides have been shown to produce imidazolinones. arabjchem.org

The table below provides examples of macrocyclic and heterocyclic structures synthesized using this compound or its close analogs.

| Structure Type | Synthetic Approach | Key Precursor | Resulting Structure | Reference |

| Macrocycle | Dimerization of monomers | Cyanuric chloride, amino acid | 24-atom macrocycle | tcu.edu |

| Macrocycle | Not specified | Protected this compound | Macrocyclic tetraamido ligand | epo.org |

| Heterocycle (Benzothienopyridine) | Smiles Rearrangement | 2-Bromo-2-methylpropanamide | 5-Amino-4-carbomethoxy-2-methylbenzothienopyridine | nih.gov |

| Heterocycle (Imidazolinone) | Iron-catalyzed cyclization | 2-Azido-N,N-diarylmethyl-2-methylpropanamide | Imidazolinone derivative | arabjchem.org |

| Heterocycle (Imidazole, Oxazole) | Cyclization | 2-Amino-2-alkyl(aryl)propanenitrile | Substituted imidazole (B134444) or oxazole | arkat-usa.org |

Design and Synthesis of Chiral Analogs and Their Enantiomeric Enrichment

The stereochemistry of amino acid analogs is crucial for their biological activity. Consequently, the development of methods for the enantioselective synthesis and chiral resolution of this compound derivatives is of significant importance.

Asymmetric synthesis is a preferred method for obtaining enantiomerically pure compounds, as it avoids the loss of half the material inherent in resolving a racemic mixture. wikipedia.orgnih.gov Various strategies for the enantioselective synthesis of amino acids have been developed, including those that can be adapted for this compound analogs. For instance, enantioselective synthesis of β-amino acids has been achieved through various catalytic asymmetric approaches. hilarispublisher.com The development of enantioselective routes to tricyclic amino acid derivatives has also been reported. beilstein-journals.org A deprotonation strategy has been used for the regio-, diastereo-, and enantioselective synthesis of complex amino cycles. nih.gov

Chiral resolution is another common technique for separating racemic mixtures into their constituent enantiomers. wikipedia.org This often involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.org The resulting diastereomers, having different physical properties, can then be separated by methods like crystallization. wikipedia.org While effective, this method can be laborious and depends on the differential solubility of the diastereomers. wikipedia.org For example, conventional methods for producing (S)-2-amino-5-methoxytetralin hydrochloride have low yields due to the reliance on racemic resolution. google.com

The following table outlines different approaches for the synthesis and enrichment of chiral analogs related to this compound.

| Approach | Method | Key Feature | Application | Reference |

| Asymmetric Synthesis | Catalytic Asymmetric Reactions | Creation of specific stereoisomers | Synthesis of enantiopure β-amino acids | hilarispublisher.com |

| Asymmetric Synthesis | Deprotonation Strategy | High regio-, diastereo-, and enantioselectivity | Synthesis of complex amino cycles | nih.gov |

| Chiral Resolution | Diastereomeric Salt Formation | Separation of enantiomers from a racemic mixture | Isolation of specific enantiomers | wikipedia.org |

| Chiral Resolution | Not specified | Low yield in some cases | Synthesis of (S)-2-amino-5-methoxytetralin hydrochloride | google.com |

Functionalization for Specific Chemical Applications

The strategic functionalization of this compound and its derivatives can impart specific properties, making them suitable for a range of chemical applications, including sensing and bioconjugation.

Amino-functionalized materials have shown promise as chemical sensors. For instance, amino-functionalized multi-walled carbon nanotubes have been used to create resistive sensors for the detection of nitroaromatic explosives and low concentrations of formaldehyde. nih.govfudan.edu.cn The amino groups on the surface of these materials can selectively interact with the target analytes. nih.gov Similarly, amino-functionalized metal-organic frameworks (MOFs) have been synthesized for use in high-performance gas sensors, such as for the detection of hydrogen fluoride (B91410). ama-science.org

Bioconjugation, the process of linking molecules to biomolecules like proteins, is another area where functionalized amino acid derivatives are valuable. news-medical.net Site-selective modification of proteins is a significant challenge, and the development of new chemical methods for this purpose is an active area of research. princeton.edu Functionalization can be achieved through various chemical reactions, allowing for the attachment of probes, drugs, or other moieties to the amino acid scaffold. researchgate.net

The table below highlights examples of how functionalized derivatives related to this compound can be utilized in specific chemical applications.

| Application | Functionalization Strategy | Material/Molecule | Target Analyte/Biomolecule | Reference |

| Chemical Sensing | Amino-functionalization | Multi-walled carbon nanotubes | Nitroaromatic explosives, formaldehyde | nih.govfudan.edu.cn |

| Gas Sensing | Amino-functionalization | Metal-Organic Framework (MIL-101(Cr)) | Hydrogen fluoride | ama-science.org |

| Bioconjugation | Not specified | Peptides and proteins | Not specified | news-medical.net |

| Bioconjugation | Site-selective modification | Native proteins | Not specified | princeton.edu |

Advanced Spectroscopic and Chromatographic Characterization in Research

Elucidation of Molecular Structure using High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Amino-2-methylpropanamide (B190125), providing unambiguous information about the connectivity and chemical environment of its hydrogen and carbon atoms.

¹H NMR Spectroscopy: In Deuterium Oxide (D₂O), the ¹H NMR spectrum of a related compound, (S)-2-Amino-N-methylpropanamide, shows a singlet at approximately 1.45 ppm, which is attributed to the three protons of the methyl group (CH₃). Another singlet appears at around 3.12 ppm, corresponding to the three protons of the N-methyl group (N-CH₃). The simplicity of the spectrum, characterized by singlets, is due to the absence of adjacent protons to couple with.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C(CH₃)₂ | ~1.4 | ~25-35 |

| C(NH₂)C=O | - | ~50-60 |

| C=O | - | ~170-185 |

| NH₂ | Variable | - |

| CONH₂ | Variable | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration. washington.edu

Vibrational Spectroscopic Analysis (FT-IR, Raman) for Conformational and Bonding Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, offers a detailed view of the bonding and conformational structure of this compound by probing its molecular vibrations.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine (NH₂) and the amide (CONH₂) groups typically appear in the region of 3100-3500 cm⁻¹. researchgate.net The C=O stretching vibration of the amide group, known as the Amide I band, is a strong absorption that usually occurs around 1650 cm⁻¹. nih.gov The N-H bending vibrations of the amine and amide groups (Amide II band) are expected in the 1550-1650 cm⁻¹ region. Bending vibrations of the methyl groups and other fingerprint region absorptions below 1500 cm⁻¹ further characterize the molecule.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C-C skeletal vibrations and symmetric stretching vibrations of non-polar groups often give rise to strong Raman signals. For amino acids and related compounds, the region below 1800 cm⁻¹ contains peaks due to the movements of carbon, oxygen, and nitrogen atoms. arxiv.org The amide I band is also observable in the Raman spectrum and is sensitive to the protein's secondary structure. nih.govyoutube.com The vibrational modes of the methyl groups would also be active in the Raman spectrum. Computational studies, such as those using Density Functional Theory (DFT), can be employed to simulate and assign the vibrational spectra of related molecules, aiding in the detailed interpretation of experimental data. nih.gov

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch (Amine & Amide) | 3100-3500 | FT-IR, Raman |

| C-H Stretch (Methyl) | 2850-3000 | FT-IR, Raman |

| C=O Stretch (Amide I) | ~1650 | FT-IR, Raman |

| N-H Bend (Amide II) | 1550-1650 | FT-IR |

| C-N Stretch | 1000-1250 | FT-IR, Raman |

| C-C Skeletal Vibrations | 800-1200 | Raman |

Electronic Structure Probing via Ultraviolet-Visible (UV-Vis) Spectroscopy and Circular Dichroism (CD)

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy are employed to investigate the electronic transitions within this compound.

UV-Vis Spectroscopy: The amide bond within this compound is the primary chromophore that absorbs light in the UV region. Amides typically exhibit a strong absorption band at around 220 nm, which is attributed to the n → π* electronic transition of the carbonyl group. reed.edu The presence of the amino group may also contribute to the UV absorption profile. UV-Vis spectroscopy is often used to determine the concentration of a substance in solution, provided it has a suitable chromophore.

Circular Dichroism (CD) Spectroscopy: Since this compound is a chiral molecule (assuming a specific enantiomer is being studied), Circular Dichroism (CD) spectroscopy is a powerful tool for investigating its stereochemistry. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Chiral molecules exhibit unique CD spectra, which can be used to determine their enantiomeric purity and study their conformation in solution. nih.govresearchgate.net The amide chromophore, being in a chiral environment, will give rise to a CD signal. reed.edu For peptides and proteins, the far-UV CD spectrum (180-260 nm) provides information about the secondary structure, while the near-UV CD spectrum (250-350 nm) can give insights into the tertiary structure if aromatic amino acids are present. units.itnist.gov For a small molecule like this compound, the far-UV CD would be the region of interest.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an indispensable technique for assessing the purity of this compound and for identifying and quantifying any impurities. ijpsonline.combiomedres.us

HPLC: HPLC separates the components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For a polar compound like this compound, reversed-phase HPLC with a C18 column is a common choice. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific conditions and is used to identify the main peak corresponding to the compound. The area of the peak is proportional to its concentration, allowing for the quantification of purity.

MS: The eluent from the HPLC is introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound, confirming its identity. Furthermore, fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can provide structural information about the parent molecule and any co-eluting impurities. ajprd.com This hyphenated technique is highly sensitive and selective, making it ideal for detecting and characterizing trace-level impurities that may arise from the synthesis or degradation of the drug substance. ijpsonline.combiomedres.us

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.govrcsb.org This technique provides a detailed molecular structure, including bond lengths, bond angles, and torsional angles, with high precision.

The process involves growing a single crystal of this compound, which is then irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots. nih.govrcsb.org The intensities of these diffracted spots are used to calculate an electron density map of the molecule. nih.gov This map is then interpreted to build a three-dimensional model of the atomic structure. rcsb.org

The resulting crystal structure reveals the conformation of the molecule in the solid state, as well as the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. For chiral molecules like this compound, X-ray crystallography can unambiguously determine the absolute configuration of the stereocenter. nih.gov This technique is considered the gold standard for structural determination and provides invaluable data for understanding the molecule's properties. pan.plwordpress.com

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like 2-Amino-2-methylpropanamide (B190125). By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. These calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties. While extensive DFT studies have been performed on related molecules, specific published data for this compound remains limited.

Frontier Molecular Orbital (FMO) theory is a critical application of DFT that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions.

From these orbital energies, several global reactivity descriptors can be calculated to quantify chemical behavior. While specific values for this compound require dedicated DFT calculations, the parameters that would be determined are well-defined.

Interactive Table: Global Reactivity Descriptors

The following table describes key global reactivity descriptors that would be derived from a HOMO-LUMO analysis of this compound. Note: Specific calculated values are not available in published literature and would require a dedicated computational study.

| Descriptor | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ ≈ -χ) | Quantifies the energy lowering of a system when it accepts electrons from the environment. |

A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecule as a function of its atomic coordinates. By mapping the PES, chemists can identify stable molecular structures (minima), unstable intermediates, and the transition states that connect them. A transition state is a specific configuration along a reaction coordinate that corresponds to the highest energy point on the minimum energy path between reactants and products; it represents the energy barrier that must be overcome for a reaction to occur.

For this compound, PES mapping could be used to:

Identify Conformational Isomers: Explore the different stable spatial arrangements (conformers) of the molecule that arise from rotation around its single bonds and determine their relative energies.

Characterize Reaction Pathways: Model chemical reactions, such as its hydrolysis or participation in peptide synthesis. DFT calculations would be employed to locate the transition state structures for these reactions, calculate the activation energy, and elucidate the reaction mechanism step-by-step.

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It transforms the complex calculated molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals. The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor NBO (a bond or lone pair) to an empty acceptor NBO (an anti-bonding orbital).

An NBO analysis of this compound would reveal:

Charge Distribution: The natural atomic charges on each atom, providing a more chemically meaningful picture of charge distribution than other methods.

Hyperconjugative Interactions: The intramolecular interactions that contribute to its stability. For example, it could quantify the delocalization of the nitrogen lone pair electrons into the adjacent C-C or C=O anti-bonding orbitals, which stabilizes the molecule.

Bonding Character: The hybridization of atomic orbitals and the nature (sigma, pi) of the chemical bonds.

A Molecular Electrostatic Potential (MEP) map is a visualization that shows the charge distribution of a molecule in three-dimensional space. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other chemical species.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential (red) around the carbonyl oxygen and the lone pair of the primary amine nitrogen, identifying these as the primary sites for interaction with electrophiles or for hydrogen bonding. Positive potential (blue) would be expected around the hydrogen atoms of the amine (-NH₂) and amide (-CONH₂) groups, highlighting their role as hydrogen bond donors.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can reveal the dynamic behavior, conformational changes, and thermodynamic properties of a molecule in various environments.

For this compound, MD simulations would be particularly useful for:

Exploring Conformational Landscapes: Simulating the molecule over nanoseconds to microseconds would allow for a thorough exploration of all accessible conformations and the transitions between them, providing a dynamic view that complements the static picture from PES calculations.

Studying Solvation Effects: By placing the molecule in a simulated box of solvent molecules (e.g., water), MD can model how the solvent affects its structure and dynamics. It can reveal the specific hydrogen bonding networks formed between the amine and amide groups of this compound and surrounding water molecules, which is crucial for understanding its solubility and behavior in aqueous solutions.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the chemical structure of a compound with its physical, chemical, or biological properties. By developing mathematical models based on a set of known molecules, QSPR can be used to predict the properties of new or untested compounds.

A QSPR study involving this compound could be developed to predict properties such as:

Physicochemical Properties: Boiling point, melting point, solubility, and partition coefficients.

Biological Activity: If it were part of a series of compounds being tested for a specific biological target, QSPR could help predict its activity based on its structural features.

The process involves calculating a large number of "molecular descriptors" for this compound and related molecules. These descriptors are numerical values that encode different aspects of the molecular structure (e.g., size, shape, electronic properties). Statistical methods are then used to build a regression model linking these descriptors to the property of interest. Such models are valuable in chemical and pharmaceutical research for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing.

Applications in Advanced Materials and Chemical Technologies

Role as an Initiator in Controlled Radical Polymerization (e.g., Atom Transfer Radical Polymerization - ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. nih.gov The core of this control lies in the initiator molecule, which dictates the starting point of polymer chain growth. The structure of 2-amino-2-methylpropanamide (B190125) provides a scaffold that can be readily converted into a functional ATRP initiator. By reacting the primary amine with a molecule like 2-bromo-2-methylpropionyl bromide, an α-haloamide is formed. This structure is an effective initiator for ATRP because the halogen atom can be reversibly activated by a transition metal catalyst (typically copper-based), initiating the controlled polymerization of various monomers. nih.govacs.org

The versatility of the this compound structure allows for the design of sophisticated initiator architectures. The primary amine serves as a reactive handle for introducing the initiating group, such as a 2-bromoisobutyramide moiety. researchgate.net This basic design can be expanded to create hetero-bifunctional initiators, which possess a second functional group for subsequent reactions or for anchoring the initiator to a surface or another molecule. dur.ac.uk

For instance, synthetic strategies have been developed to create amino acid-based ATRP initiators with precise sites of attachment for producing peptide-polymer conjugates. nih.gov By modifying the core amino acid structure, initiators can be designed for specific monomer types, such as styrenes or methacrylates, enabling kinetic control over the polymerization and yielding polymers with narrow molecular weight distributions. nih.govnih.gov Furthermore, the amide group inherent in the this compound backbone offers greater hydrolytic stability compared to more common ester-based initiators, which is a desirable feature for many applications. nih.gov

One of the most significant applications of initiators derived from this compound is the synthesis of protein-polymer conjugates. The "grafting from" approach involves immobilizing initiator molecules onto the surface of a protein and subsequently growing polymer chains directly from these sites. This method is highly effective for creating dense polymer shells around the protein. researchgate.net

The process typically involves reacting an N-hydroxysuccinimide (NHS) ester-functionalized ATRP initiator with the primary amine groups of lysine (B10760008) residues on the protein's surface. google.com This reaction forms a stable amide bond, covalently attaching the initiator to the protein. sigmaaldrich.com The subsequent polymerization, often conducted under mild, biologically compatible aqueous conditions, allows for the growth of polymer chains from the protein surface, creating a well-defined biohybrid material. nih.gov Such protein-polymer hybrids have numerous applications in biotechnology and medicine, as the polymer shell can enhance the protein's stability, prolong its circulation time in the body, and introduce new functionalities, such as thermoresponsiveness. nih.gov

Monomer and Building Block for Polymer Synthesis (e.g., Poly(amino acid)s by Ring-Opening Polymerization - ROP)

Beyond its use in initiator synthesis, this compound's parent amino acid, α-aminoisobutyric acid (Aib), can be used as a monomer for the synthesis of polypeptides. The most common method for this is the Ring-Opening Polymerization (ROP) of α-amino acid N-Carboxyanhydrides (NCAs). researchgate.netillinois.edu The NCA derivative of Aib is synthesized and then subjected to polymerization, typically initiated by a nucleophile like a primary amine. dcu.ie

The polymerization proceeds via a nucleophilic attack on one of the carbonyl carbons of the NCA ring, leading to the ring opening and the formation of a propagating chain end that sequentially adds more NCA monomers. illinois.edumdpi.com There are two primary mechanisms for NCA polymerization: the "normal amine mechanism" and the "activated monomer mechanism". mpg.de Careful selection of initiators and reaction conditions allows for the synthesis of well-defined homopolypeptides of poly(α-aminoisobutyric acid) or its incorporation into block copolypeptides with other amino acids. researchgate.net These synthetic polypeptides are of great interest as biomimetic materials due to their ability to form stable secondary structures, such as helices, and their potential applications in drug delivery and tissue engineering. dcu.ie

Application as a Chemical Reagent in Industrial Processes

While specific large-scale industrial processes utilizing this compound are not widely documented, it is recognized as a useful building block in specialized organic synthesis. For example, it has been employed in the synthesis of mercaptobenzamides, which were investigated as potential inactivators of the HIV nucleocapsid protein 7. chemicalbook.comchemicalbook.com

The closely related compound, 2-amino-2-methyl-1-propanol (B13486) (AMP), sees extensive industrial use, which provides context for the potential applications of such structures. AMP is used as a pigment dispersant and pH stabilizer in water-based paints, a component in metalworking fluids, an intermediate in chemical synthesis, and a neutralizing agent in personal care products. atamanchemicals.comregulations.gov It is also a precursor for the synthesis of other organic compounds like oxazolines. atamanchemicals.com The shared 2-amino-2-methyl structural motif suggests that this compound could potentially find use in similar areas requiring a stable, sterically hindered amine.

Utilization in Carbon Dioxide Capture Technologies

The primary amine in this compound is sterically hindered by the adjacent gem-dimethyl group. This structural feature is highly advantageous for carbon dioxide (CO₂) capture applications. acs.orgacs.org While most research in this area has focused on the analogous alcohol, 2-amino-2-methyl-1-propanol (AMP), the chemical principles are directly applicable to the amide. researchgate.netepa.gov

Sterically hindered amines react with CO₂ to form carbamates that are less stable than those formed by unhindered primary amines like monoethanolamine (MEA). researchgate.net This instability promotes the hydrolysis of the carbamate (B1207046) to form bicarbonate, which has two significant benefits:

Lower Regeneration Energy : Because the carbamate is less stable, less energy is required to break the amine-CO₂ bond during the solvent regeneration step, which is a major operational cost in carbon capture processes. mdpi.com

Studies comparing AMP with the benchmark MEA show that while AMP may have a slower absorption rate, it demonstrates a significantly higher CO₂ loading capacity and requires less energy for regeneration. mdpi.commdpi.com Blending AMP with promoters like piperazine (B1678402) (PZ) can enhance the absorption rate while retaining the benefits of the hindered amine structure. mdpi.com Given its shared sterically hindered amine group, this compound is a strong candidate for similar applications in developing next-generation solvents for CO₂ capture.

Table 1: Performance Comparison of Amine Solvents for CO₂ Capture This interactive table summarizes key performance metrics for 2-Amino-2-methyl-1-propanol (AMP), a close structural analog of this compound, compared to the industrial benchmark Monoethanolamine (MEA).

| Amine Solvent | CO₂ Loading Capacity (mol CO₂/mol amine) | Absorption Rate | Regeneration Energy | Key Advantage |

|---|---|---|---|---|

| Monoethanolamine (MEA) | ~0.45 mdpi.com | Fast mdpi.com | High mdpi.com | Fast kinetics |

| 2-Amino-2-methyl-1-propanol (AMP) | >0.60 mdpi.com | Slower than MEA mdpi.com | Low mdpi.com | High capacity, low regeneration cost |

| AMP + Piperazine (PZ) Blend | High | Enhanced (Faster than AMP alone) mdpi.com | Moderate | Balanced high capacity and fast kinetics |

Coordination Chemistry and Metal Ligand Complexation

Investigation of Ligand Behavior with Transition Metals

The interaction of 2-Amino-2-methylpropanamide (B190125) with transition metals such as copper(II), nickel(II), and cobalt(II) is anticipated to result in the formation of coordination complexes. The nature of these complexes, including their stoichiometry and geometry, would depend on factors like the metal-to-ligand ratio, the nature of the metal ion, the pH of the solution, and the solvent used.

Chelation Studies Involving Amine and Amide Donor Atoms

It is highly probable that this compound would act as a bidentate ligand, coordinating to a metal ion through both the amino nitrogen and the amide oxygen. This chelation would lead to the formation of a stable five-membered ring structure. The stability of such chelates is generally higher than that of complexes formed with monodentate ligands due to the chelate effect. The presence of two methyl groups on the α-carbon may introduce some steric hindrance, potentially influencing the stability and geometry of the resulting complexes compared to simpler amino acid amides.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of transition metal complexes with this compound would likely be achieved by reacting a salt of the desired metal (e.g., chloride or sulfate) with the ligand in a suitable solvent, such as water or ethanol. The resulting complexes could then be characterized by various spectroscopic techniques.

Infrared (IR) Spectroscopy: The coordination of this compound to a metal ion would be expected to cause noticeable shifts in the vibrational frequencies of the N-H and C=O bonds in the IR spectrum.

The N-H stretching vibrations of the amine group would likely shift to a lower frequency upon coordination to the metal ion.

The C=O stretching vibration of the amide group would also be expected to shift to a lower frequency, indicating the involvement of the carbonyl oxygen in coordination.

The appearance of new bands at lower frequencies could be attributed to the formation of M-N and M-O bonds.

A hypothetical comparison of the IR spectral data for free this compound and its metal complexes is presented in the table below.

| Functional Group | Expected Wavenumber (cm⁻¹) in Free Ligand | Expected Shift upon Coordination |

| N-H Stretch (Amine) | 3300-3500 | Shift to lower frequency |

| C=O Stretch (Amide) | 1650-1680 | Shift to lower frequency |

| M-N Stretch | - | Appearance of new band |

| M-O Stretch | - | Appearance of new band |

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the transition metal complexes of this compound would be expected to show d-d transitions, which are characteristic of the specific metal ion and its coordination environment. The position and intensity of these absorption bands would provide information about the geometry of the complex (e.g., octahedral, tetrahedral, or square planar) and the ligand field strength of this compound. For instance, copper(II) complexes are likely to exhibit a broad absorption band in the visible region, while nickel(II) complexes might show multiple absorption bands depending on the geometry.

Influence of Coordination on Reactivity and Electronic Properties

The coordination of this compound to a metal ion would significantly alter its electronic properties and reactivity. The electron density on the donor atoms (N and O) would be reduced upon coordination, making them less basic. The formation of a stable chelate ring can also influence the reactivity of other parts of the molecule. The electronic properties of the metal ion itself would also be modified by the ligand field, which can affect its redox potential and catalytic activity.

Computational Analysis of Metal-Ligand Interactions and Binding Affinities

Computational methods, such as Density Functional Theory (DFT), could be employed to model the interaction between this compound and various transition metal ions. These studies could provide valuable insights into:

The optimized geometries of the metal complexes.

The nature of the metal-ligand bonding, including the contributions of electrostatic and covalent interactions.

The binding affinities of the ligand for different metal ions, which could be quantified by calculating the binding energies.

The electronic structure of the complexes, including the distribution of molecular orbitals and the energies of d-d transitions, which can be correlated with experimental UV-Vis spectra.

A hypothetical table of calculated binding energies for this compound with different transition metal ions is shown below. These values would typically follow the Irving-Williams series for the stability of divalent metal complexes.

| Metal Ion | Hypothetical Binding Energy (kcal/mol) |

| Mn(II) | -150 |

| Fe(II) | -160 |

| Co(II) | -170 |

| Ni(II) | -180 |

| Cu(II) | -190 |

| Zn(II) | -165 |

It is important to reiterate that the information presented in this article is based on established principles of coordination chemistry and analogies to similar systems, as direct experimental or computational data for the coordination complexes of this compound are not available in the current scientific literature. Further research is needed to experimentally validate these predictions and to fully elucidate the coordination chemistry of this compound.

Stereochemical Control and Enantiomeric Purity in Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. For a chiral molecule like 2-Amino-2-methylpropanamide (B190125), controlling the stereochemical outcome of its synthesis is critical. This section delves into the methods for achieving such control, determining the resulting enantiomeric purity, and understanding the influence of stereochemistry on its reactivity.

Future Research Directions and Emerging Paradigms

Development of Sustainable Synthetic Methodologies

The imperative for environmentally benign chemical manufacturing has catalyzed a shift towards "green chemistry" principles in the synthesis of molecules like 2-amino-2-methylpropanamide (B190125). mdpi.com Future research will likely focus on moving away from traditional synthetic routes that may involve harsh conditions or hazardous reagents, towards more sustainable paradigms such as biocatalysis and continuous flow chemistry. unife.it

Biocatalysis represents a significant area of opportunity. The use of enzymes or whole-cell systems to catalyze the synthesis of this compound offers numerous advantages, including high selectivity, mild reaction conditions (often in aqueous media), and reduced waste generation. mdpi.comfrontiersin.org Research into identifying or engineering specific enzymes, such as nitrile hydratases or lipases, could lead to highly efficient and stereoselective production pathways from readily available precursors. nih.gov The development of robust biocatalysts can significantly lower the environmental footprint of the synthesis process. mdpi.com

Continuous flow chemistry is another promising methodology for sustainable production. nih.gov By transitioning from batch to continuous processes, researchers can achieve enhanced control over reaction parameters, improved safety, and higher yields. chimia.ch Flow reactors allow for efficient mixing and heat transfer, minimizing byproduct formation and enabling easier scale-up. amidetech.com The integration of in-line monitoring and purification technologies within a flow system could lead to a highly automated and resource-efficient synthesis of this compound. nih.gov

Table 1: Comparison of Synthetic Methodologies for Amide Synthesis

| Parameter | Traditional Batch Synthesis | Biocatalytic Synthesis | Continuous Flow Synthesis |

|---|---|---|---|

| Solvents | Often relies on volatile organic solvents | Primarily aqueous media ("green" solvents) mdpi.com | Can use a variety of solvents, with potential for solvent recycling chemrxiv.org |

| Reaction Conditions | High temperatures and pressures may be required | Mild, physiological conditions (temperature and pH) mdpi.com | Precise control over temperature and pressure, enabling superheating chimia.ch |

| Selectivity | May require protecting groups, leading to lower atom economy | High chemo-, regio-, and stereoselectivity mdpi.com | High selectivity due to controlled conditions and rapid quenching |

| Waste Generation | Can generate significant amounts of chemical waste | Biodegradable catalysts and minimal byproducts unife.it | Reduced waste through higher yields and process intensification nih.gov |

| Scalability | Can be challenging and may pose safety risks | Can be limited by enzyme stability and cost | Generally more straightforward and safer to scale up chimia.ch |

Exploration of Novel Reaction Catalysis for Enhanced Efficiency

Advanced Biocatalysts: Beyond naturally occurring enzymes, the field is moving towards creating engineered biocatalysts through directed evolution and computational design. mdpi.commdpi.com For instance, amine dehydrogenases could be tailored to asymmetrically synthesize chiral amines, a related class of compounds, with high enantiomeric excess. nih.gov Similar protein engineering strategies could be applied to develop bespoke enzymes for the direct amidation of 2-amino-2-methylpropanoic acid or related precursors, providing a highly efficient and selective route to the target molecule.

Nanocatalysis: The use of metal nanoparticles as catalysts is a rapidly advancing field. nih.gov Novel bimetallic or core-shell nanostructures, for example, can exhibit unique catalytic properties not seen in their bulk counterparts. nih.gov Research could explore the application of palladium, platinum, or gold-based nanocatalysts for key steps in the synthesis of this compound, potentially enabling reactions under milder conditions and with higher turnover numbers.

Peptide-Based Catalysis: Short synthetic peptides are emerging as versatile catalysts for a range of asymmetric transformations. beilstein-journals.org Their modular nature allows for fine-tuning of the catalytic environment to achieve high levels of stereocontrol. Investigating the potential of custom-designed peptides to catalyze the formation of the amide bond in this compound could open up new, metal-free synthetic pathways.

Table 2: Emerging Catalytic Systems for this compound Synthesis

| Catalyst Type | Principle of Operation | Potential Advantages for Synthesis | Research Focus |

|---|---|---|---|

| Engineered Enzymes | Utilizes protein engineering to enhance or create new catalytic functions. mdpi.com | Extremely high stereoselectivity, operates in mild/aqueous conditions, biodegradable. mdpi.com | Directed evolution of amidases or aminotransferases for specific substrate recognition. |

| Metal Nanocatalysts | High surface-area-to-volume ratio of nanoparticles enhances catalytic activity. nih.gov | High activity and selectivity, potential for magnetic recovery and reuse, improved efficiency. | Development of stable and recyclable Pd, Pt, or Ru nanoparticles for amidation reactions. |

| Peptide Catalysts | Short amino acid sequences create a chiral microenvironment to direct reaction outcomes. beilstein-journals.org | Metal-free catalysis, tunable selectivity through sequence modification, biomimetic approach. | Design of short peptides that catalyze enantioselective amide bond formation. |

| Photocatalysis | Uses light energy to drive chemical reactions. | Energy-efficient, enables novel reaction pathways not accessible by thermal methods. | Visible-light-mediated synthesis from abundant precursors. |

Integration with Advanced Functional Materials Design

The unique structure of this compound, featuring a primary amine, an amide, and a sterically hindered quaternary carbon center, makes it an intriguing building block for advanced functional materials.

Future research is expected to explore its use as a monomer or a modifying agent in polymer chemistry. Its incorporation into polymer backbones could impart specific properties such as increased rigidity, altered hydrophilicity, or new hydrogen-bonding capabilities. These modified polymers could find applications in areas ranging from hydrogels for biomedical uses to high-performance engineering plastics.

Furthermore, the principles of supramolecular chemistry and self-assembly could be applied to this compound. Like other amino acids and amides, it has the potential to form ordered structures, such as fibers or gels, through non-covalent interactions like hydrogen bonding. chemicalbook.com The resulting self-assembled materials could be designed to have stimuli-responsive properties or to serve as scaffolds for tissue engineering or controlled-release systems. chemicalbook.com

Table 3: Potential Applications in Functional Materials

| Material Class | Role of this compound | Potential Functionality | Emerging Research Area |

|---|---|---|---|

| Specialty Polymers | Monomer or co-monomer | Enhanced thermal stability, controlled hydrophilicity, specific binding sites. | Synthesis of novel polyamides or polyacrylates with unique thermomechanical properties. |

| Hydrogels | Cross-linking agent or functional monomer | Tunable swelling behavior, improved mechanical strength, biocompatibility. | Development of smart hydrogels for drug delivery or soft robotics. |

| Self-Assembled Materials | Molecular building block | Formation of nanofibers, vesicles, or ordered films through hydrogen bonding. chemicalbook.com | Creation of biomimetic materials for cell culture or catalytic surfaces. |

| Coordination Polymers | Ligand for metal ions | Formation of metal-organic frameworks (MOFs) with porous structures. | Design of novel porous materials for gas storage or separation. |

Interdisciplinary Research Frontiers in Chemical Science

The study of this compound is not confined to synthetic chemistry but extends into various interdisciplinary domains, offering new avenues for discovery.

In medicinal chemistry , this compound serves as a valuable scaffold or building block. researchgate.net Its constrained structure can be used to control the conformation of peptides or peptidomimetics, which is crucial for designing molecules that can interact with specific biological targets. Its known use in the synthesis of mercaptobenzamides for potential HIV inactivation highlights this potential. researchgate.net Future work will likely involve incorporating this moiety into new classes of therapeutic agents to enhance their stability, bioavailability, or target affinity.

In chemical biology , this compound and its derivatives can be developed as molecular probes to study biological processes. For example, isotopic labeling of the compound could allow researchers to trace metabolic pathways or to study the mechanism of action of enzymes that recognize amide-containing substrates.

In computational chemistry , theoretical studies can provide deep insights into the reactivity and properties of this compound. Quantum mechanical calculations can be used to model reaction mechanisms for its synthesis, predict its conformational preferences, and guide the design of new catalysts. This synergy between computational and experimental work can accelerate the discovery and optimization of processes involving this compound.

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 2-Amino-2-methylpropanamide?

- Answer: The compound is synthesized via nucleophilic acyl substitution, typically reacting 2-methylpropanoyl chloride with ammonia or ammonium hydroxide under anhydrous conditions. Triethylamine is used as a catalyst to neutralize HCl byproducts, and solvents like dichloromethane ensure optimal reaction kinetics. Post-synthesis, purification via recrystallization or column chromatography yields ≥98% purity .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- Answer: Key techniques include:

- 1H/13C NMR spectroscopy : To resolve methyl (δ ~1.2 ppm) and amide protons (δ ~6.5–7.5 ppm in DMSO-d6).

- HPLC : For purity assessment using reverse-phase columns (C18) with UV detection at 210 nm.

- Mass spectrometry (ESI-TOF) : To confirm the molecular ion peak at m/z 118.11 (C₄H₁₀N₂O⁺) .

Q. What are the primary research applications of this compound in organic chemistry?

- Answer: It serves as a versatile building block for:

- Peptidomimetics : Modifying backbone rigidity via its geminal methyl groups.

- Enzyme inhibitor design : The amide group mimics transition states in protease catalysis.

- Coordination chemistry : As a ligand for metal complexes in catalysis studies .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?

- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model electron density distribution, identifying nucleophilic sites (e.g., the amino group). Transition state analysis predicts activation barriers for reactions with electrophiles like aldehydes or acyl chlorides. Solvent effects are simulated using PCM models .

Q. What strategies resolve contradictions in reported synthetic yields of this compound across studies?

- Answer: Systematic Design of Experiments (DoE) evaluates variables:

- Solvent polarity : Compare dichloromethane (non-polar) vs. THF (polar aprotic).

- Catalyst loading : Optimize triethylamine stoichiometry (1.2–2.0 eq).

- Reaction time/temperature : Kinetic studies at 0°C vs. room temperature.

By-product analysis via GC-MS identifies competing pathways (e.g., hydrolysis) .

Q. What crystallographic approaches are suitable for determining the solid-state structure of this compound derivatives?